N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1011400-02-4
VCID: VC14668235
InChI: InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-17(5-9-18)22-12-13-26-33-22)14-21(28-24(23)30(2)29-15)16-6-10-19(32-3)11-7-16/h4-14H,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C25H21N5O3
Molecular Weight: 439.5 g/mol

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

CAS No.: 1011400-02-4

Cat. No.: VC14668235

Molecular Formula: C25H21N5O3

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide - 1011400-02-4

Specification

CAS No. 1011400-02-4
Molecular Formula C25H21N5O3
Molecular Weight 439.5 g/mol
IUPAC Name 6-(4-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide
Standard InChI InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-17(5-9-18)22-12-13-26-33-22)14-21(28-24(23)30(2)29-15)16-6-10-19(32-3)11-7-16/h4-14H,1-3H3,(H,27,31)
Standard InChI Key JDTCXCUHAFTWFX-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C

Introduction

N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as inhibitors in enzymatic pathways or as candidates for drug development targeting specific diseases.

This compound integrates multiple functional groups, including an isoxazole ring, a methoxy-substituted phenyl group, and a carboxamide moiety. Such structural diversity allows for interactions with biological targets, contributing to its pharmacological potential.

Synthesis Pathways

The synthesis of N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions:

  • Formation of Isoxazole Derivative:

    • Isoxazole rings are often synthesized via cycloaddition reactions involving nitrile oxides and dipolarophiles under mild conditions.

  • Construction of the Pyrazolo[3,4-b]pyridine Core:

    • This step may involve condensation reactions between hydrazines and pyridine derivatives.

  • Final Coupling Reaction:

    • The carboxamide group is introduced through amidation reactions using activated carboxylic acids or acid chlorides.

These steps often require catalysts such as KI/oxone systems or ultrasound activation to enhance reaction efficiency.

Analytical Characterization

The characterization of such compounds typically involves advanced spectroscopic techniques:

TechniqueKey Observations
NMR SpectroscopyProton (¹H) and carbon (¹³C) signals confirm the presence of aromatic and functional groups.
IR SpectroscopyAbsorption bands for C=O (carboxamide), C=N (pyrazole), and aromatic C-H stretching vibrations.
Mass SpectrometryConfirms molecular weight and fragmentation patterns consistent with the structure.
X-Ray CrystallographyProvides unambiguous structural confirmation through bond angles and atomic positions.

Potential Applications

  • Pharmacological Activity:

    • Compounds with similar structures have demonstrated activity as kinase inhibitors, anti-inflammatory agents, or antifungal drugs.

    • The isoxazole ring is known for its bioisosteric properties, enhancing drug-receptor interactions.

  • Biological Targeting:

    • The methoxy group on the phenyl ring can improve lipophilicity and membrane permeability.

    • The carboxamide moiety allows hydrogen bonding with biological macromolecules.

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